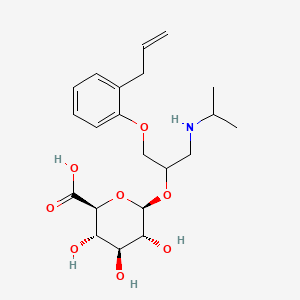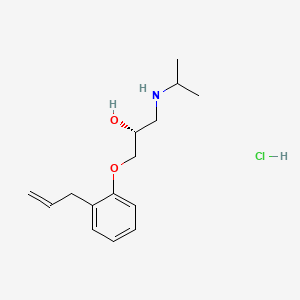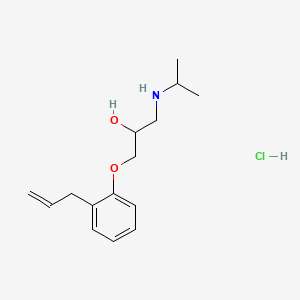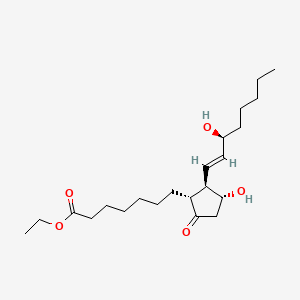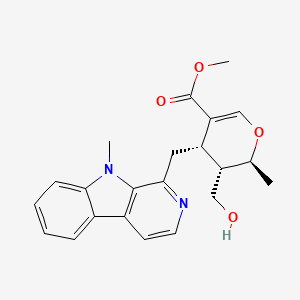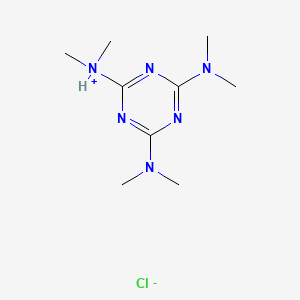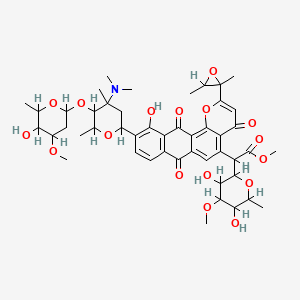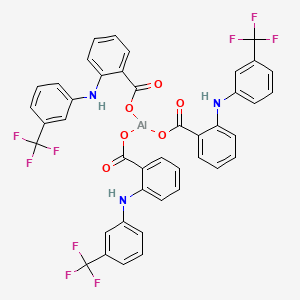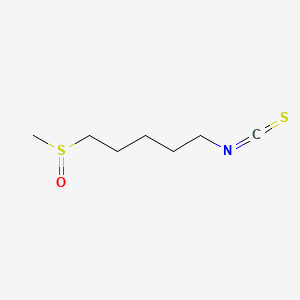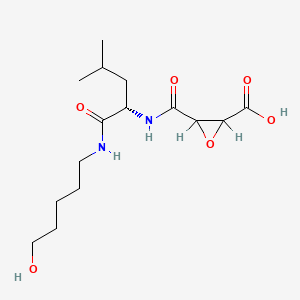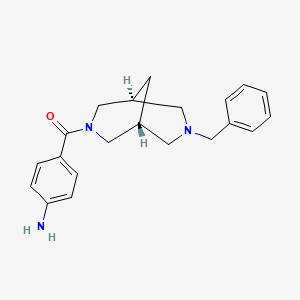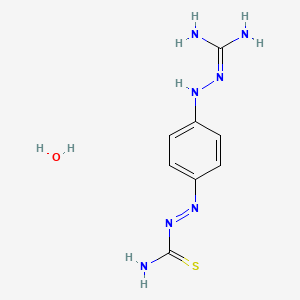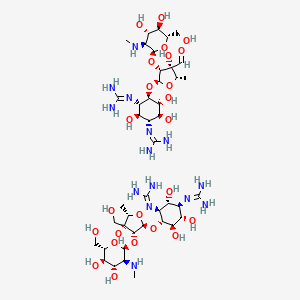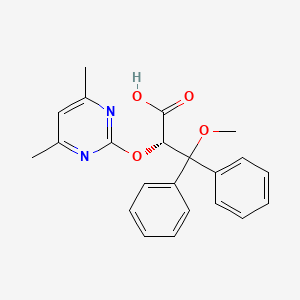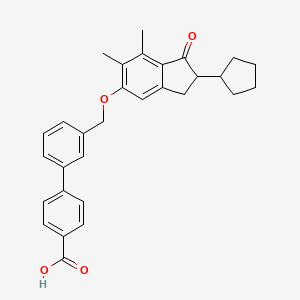
Biphenylindanone A
描述
联苯-茚满酮 A,通常称为 BINA,是一种有机化合物,以其独特的结构为特征,该结构包含两个通过单个碳原子连接的芳香环。它是一种代谢型谷氨酸受体亚型 2 (mGlu2) 的选择性正向变构调节剂。
作用机制
BINA 通过选择性调节 mGlu2 受体的活性来发挥其作用。这些受体是 G 蛋白偶联受体 (GPCR) 家族的一部分,在调节神经递质释放和突触可塑性中起着至关重要的作用。BINA 结合到 mGlu2 受体的变构位点,增强其对内源性配体谷氨酸的反应。 这种正向变构调节导致受体激活和下游信号传导增加,这在精神分裂症和焦虑症等疾病中可能具有治疗作用 .
生化分析
Biochemical Properties
Biphenylindanone A interacts with the group II metabotropic glutamate receptor subtype mGluR2 . This interaction is believed to be responsible for its observed anxiolytic and antipsychotic effects in animal studies . The nature of these interactions is allosteric, meaning this compound binds to a site on the mGluR2 receptor that is distinct from the active site, modulating the receptor’s activity .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function by modulating the activity of the mGluR2 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a positive allosteric modulator of the mGluR2 receptor . By binding to a site distinct from the active site on the receptor, this compound can enhance the receptor’s response to its natural ligand, glutamate . This can lead to changes in gene expression and cellular signaling .
Dosage Effects in Animal Models
In animal models, this compound has been observed to have anxiolytic and antipsychotic effects
准备方法
合成路线和反应条件
BINA 的合成涉及几个关键步骤:
-
茚满酮核心形成: :第一步涉及茚满酮核心的合成。这可以通过 Friedel-Crafts 酰化反应来实现,其中芳香族化合物在路易斯酸催化剂(如氯化铝)的存在下与酰氯反应。
-
与联苯偶联: :然后将茚满酮核心与联苯部分偶联。这一步通常涉及 Suzuki-Miyaura 交叉偶联反应,其中联苯的硼酸衍生物在钯催化剂和碱的存在下与卤代茚满酮反应。
-
最终修饰: :最后一步可能涉及各种修饰以引入增强化合物活性和选择性的官能团。这可能包括甲基化、羟基化或其他官能团转化。
工业生产方法
BINA 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用连续流动反应器,这使得能够更好地控制反应条件并提高产量。此外,使用用于试剂添加和产物分离的自动化系统提高了该过程的效率和可扩展性。
化学反应分析
反应类型
BINA 经历了几种类型的化学反应,包括:
-
氧化: :BINA 可以被氧化以引入羟基或其他含氧官能团。常见的氧化剂包括高锰酸钾和三氧化铬。
-
还原: :还原反应可用于修饰芳香环或茚满酮核心。典型的还原剂包括氢化铝锂和硼氢化钠。
-
取代: :BINA 可以发生取代反应,其中一个官能团被另一个官能团取代。这通常在适当条件下使用亲核试剂或亲电试剂来实现。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在如氢氧化钠等碱的存在下的卤代衍生物。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生产生羟基化的衍生物,而还原可以产生产生脱氧或部分氢化的化合物。
科学研究应用
BINA 具有广泛的科学研究应用:
-
化学: :BINA 被用作模型化合物来研究变构调节和受体-配体相互作用。其独特的结构使其成为探索新的合成方法和反应机理的理想候选者。
-
生物学: :在生物学研究中,BINA 用于研究 mGlu2 受体在各种生理过程中的作用。它有助于了解受体激活和调节的信号通路和分子机制。
-
医学: :BINA 在治疗精神疾病(如精神分裂症和焦虑症)方面显示出希望。其调节 mGlu2 受体的能力使其成为这些疾病的潜在治疗剂。临床前研究已证明其在动物模型中的功效,为进一步的临床研究铺平了道路。
-
工业: :BINA 用于开发新的药物和农用化学品。其独特的性质使其成为合成各种生物活性化合物的有价值的中间体。
相似化合物的比较
BINA 在选择性调节 mGlu2 受体方面是独特的。类似的化合物包括:
LY354740: 另一种 mGlu2 受体激动剂,但它作为正构激动剂而不是变构调节剂起作用。
JNJ-40411813: 一种与 BINA 相似的 mGlu2 受体的正向变构调节剂,但具有不同的药代动力学特性。
ADX71149: 另一种 mGlu2 受体调节剂,在精神疾病中具有潜在的治疗应用。
属性
IUPAC Name |
4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBEESNZAPKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432098 | |
| Record name | Biphenylindanone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866823-73-6 | |
| Record name | Biphenyl indanone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866823-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenylindanone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


